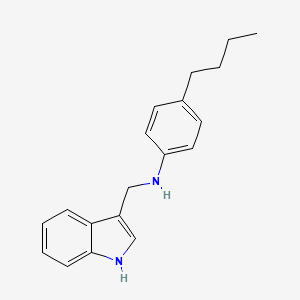

4-butyl-N-(1H-indol-3-ylmethyl)aniline

Overview

Description

4-butyl-N-(1H-indol-3-ylmethyl)aniline is a compound that appears to be a derivative of aniline, a well-known structure in organic chemistry. Aniline derivatives are often used in the synthesis of pharmaceuticals, dyes, and polymers due to their versatile reactivity and ability to participate in various chemical reactions. The specific structure of 4-butyl-N-(1H-indol-3-ylmethyl)aniline suggests that it incorporates both an indole and an aniline moiety, which could potentially contribute to interesting chemical and physical properties.

Synthesis Analysis

The synthesis of compounds related to 4-butyl-N-(1H-indol-3-ylmethyl)aniline can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of 2-arylindoles, which share a similar indole core to the compound , has been described using palladium-catalyzed indole cyclization as a key step . This method involves the reaction of anilines with 5'-bromo-2'-hydroxyacetophenone, followed by a Suzuki coupling reaction to introduce additional aryl groups. Although the exact synthesis of 4-butyl-N-(1H-indol-3-ylmethyl)aniline is not detailed in the provided papers, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of 4-butyl-N-(1H-indol-3-ylmethyl)aniline would likely exhibit characteristics influenced by its indole and aniline components. Indole is a bicyclic structure with a fused benzene and pyrrole ring, which can contribute to the compound's aromaticity and potential for pi-pi interactions. The aniline portion can introduce amine reactivity, which is crucial for further functionalization. The presence of a butyl group suggests additional hydrophobic character, which could affect the compound's solubility and interaction with biological molecules.

Chemical Reactions Analysis

Aniline derivatives are known to undergo a variety of chemical reactions, including but not limited to N-alkylation, acylation, and electrophilic substitution. The indole ring can also participate in electrophilic substitution at the 3-position, which is activated towards nucleophilic attack due to the electron-rich nature of the indole system. The provided papers do not directly discuss the chemical reactions of 4-butyl-N-(1H-indol-3-ylmethyl)aniline, but they do mention the use of anilines in the synthesis of indole derivatives, which could be relevant to the types of reactions this compound might undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-butyl-N-(1H-indol-3-ylmethyl)aniline would be influenced by its molecular structure. The presence of the butyl group could impart lipophilic properties, while the indole and aniline moieties could contribute to the compound's potential hydrogen bonding capacity. The papers provided do not offer specific data on the physical and chemical properties of this compound, but they do describe the synthesis and properties of related compounds, such as dendrimers incorporating 4-(n-octyloxy)aniline, which exhibit self-assembly into nano-aggregates and display mesogenic properties .

Scientific Research Applications

Enzyme Inhibition

4-butyl-N-(1H-indol-3-ylmethyl)aniline derivatives are investigated for their potential as enzyme inhibitors. For instance, novel indole-based oxadiazole scaffolds, which include derivatives of this compound, have been found to be potent inhibitors of the urease enzyme. This suggests potential applications in therapeutic drug design due to their inhibitory properties (Nazir et al., 2018).

Corrosion Inhibition

The compound has been explored as a corrosion inhibitor. A study focused on a related Schiff base demonstrated its efficacy in inhibiting the corrosion of mild steel in acidic environments. This points towards potential industrial applications in protecting metals from corrosion (Daoud et al., 2014).

Synthesis of Indoles and Anilines

Several studies have highlighted the use of 4-butyl-N-(1H-indol-3-ylmethyl)aniline and its derivatives in the synthesis of indoles and anilines. These compounds are significant in the production of pharmacologically relevant molecules, demonstrating the compound’s role in medicinal chemistry (Beller et al., 2001).

Antioxidant Properties

The compound's derivatives have been evaluated for their antioxidant activities. For example, indole-3-acetic acid analogues derived from reactions involving similar compounds have shown significant antioxidant activity. This opens up possibilities in the development of new antioxidant agents (Naik et al., 2011).

Antitumor Activity

Research on analogs of 4-butyl-N-(1H-indol-3-ylmethyl)aniline has shown potential in antitumor activity. Studies on 1,2,4-oxadiazole natural product analogs indicate their effectiveness against various cancer cell lines, suggesting their role in developing new anticancer therapies (Maftei et al., 2013).

Electrochromic Applications

The derivatives of this compound have been used in the development of new electrochromic polymers. These polymers have potential applications in creating electrochromic cells for textiles and plastics, indicating its relevance in material science and engineering (Beaupré et al., 2006).

Antimicrobial Activities

N-Substituted indole derivatives, closely related to 4-butyl-N-(1H-indol-3-ylmethyl)aniline, have been synthesized and evaluated for their antimicrobial activities. These compounds showed significant efficacy against various bacterial and fungal strains, highlighting their potential in antimicrobial drug development (Shaikh & Debebe, 2020).

Mechanism of Action

Target of Action

N-((1H-indol-3-yl)methyl)-4-butylaniline, also known as 4-butyl-N-(1H-indol-3-ylmethyl)aniline, is a compound that has been found to have significant biological activitySimilar compounds with an indole nucleus have been found to inhibit tubulin polymerization . Tubulin is a globular protein and is the main constituent of microtubules in cells. These microtubules play a crucial role in maintaining cell structure, cell division, and intracellular transport .

Mode of Action

Similar compounds have been found to inhibit tubulin polymerization . This means that these compounds prevent the formation of microtubules by preventing the polymerization of tubulin. This can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .

Biochemical Pathways

The inhibition of tubulin polymerization affects the cell cycle, particularly the transition from the g2 phase to the m phase . This can lead to cell cycle arrest and apoptosis. Additionally, the disruption of microtubules can affect intracellular transport, which can have downstream effects on various cellular processes .

Result of Action

Similar compounds have been found to induce cell apoptosis in a dose-dependent manner and arrest the cells in the g2/m phase . This suggests that N-((1H-indol-3-yl)methyl)-4-butylaniline could potentially have similar effects.

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-butyl-N-(1H-indol-3-ylmethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2/c1-2-3-6-15-9-11-17(12-10-15)20-13-16-14-21-19-8-5-4-7-18(16)19/h4-5,7-12,14,20-21H,2-3,6,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKADBJNJVBCWJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NCC2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1H-indol-3-yl)methyl)-4-butylaniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-2-{[(2-chloro-4-methylphenyl)amino]methyl}phenol](/img/structure/B3033513.png)

![2-{[(3-Chloro-2-fluorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3033517.png)

![4-[4-(Aminomethyl)-2-fluorophenyl]piperazin-2-one](/img/structure/B3033518.png)

![4-Chloro-2-{[(2-fluoro-4-methylphenyl)amino]methyl}phenol](/img/structure/B3033519.png)

![2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]thio}-3-methyl-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3033520.png)

![3-(3-chlorobenzyl)-6-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3033522.png)

![6-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-fluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3033523.png)

![6-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-methylbenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3033524.png)

![3-benzyl-6-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3033529.png)

![N-(4-[(Acetylamino)sulfonyl]phenyl)-3-chloropropanamide](/img/structure/B3033533.png)

![3-chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B3033534.png)

![2-{[(4-Chlorobenzyl)amino]methyl}-6-ethoxyphenol](/img/structure/B3033535.png)